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Compound of Interest

Compound Name: PD184161

Cat. No.: B1684344 Get Quote

An In-depth Technical Guide to the MEK Inhibitor PD184161

Introduction
PD184161 is a potent, selective, and orally active small molecule inhibitor of MEK1 and MEK2

(MAPK/ERK Kinase 1 and 2). As a critical component of the Ras/Raf/MEK/ERK signaling

cascade, the MEK protein kinases are central to regulating cellular processes such as

proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of the MAPK/ERK

pathway is a hallmark of many human cancers, making MEK an attractive therapeutic target.[2]

This document provides a comprehensive overview of the chemical properties, structure,

mechanism of action, and experimental evaluation of PD184161 for researchers and drug

development professionals.

Chemical Properties and Structure
PD184161 is a complex synthetic molecule with a benzamide core. Its detailed chemical

identifiers and properties are summarized below.

Chemical Structure
Formal Name: 5-bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluoro-

benzamide[1]

Chemical Formula: C₁₇H₁₃BrClF₂IN₂O₂[1][3][4]

Physicochemical Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1684344?utm_src=pdf-interest
https://www.benchchem.com/product/b1684344?utm_src=pdf-body
https://www.benchchem.com/product/b1684344?utm_src=pdf-body
https://www.caymanchem.com/product/10012431/pd-184161
https://www.cusabio.com/pathway/MAPK-signaling-pathway.html
https://www.cusabio.com/pathway/MAPK-signaling-pathway.html
https://www.benchchem.com/product/b1684344?utm_src=pdf-body
https://www.benchchem.com/product/b1684344?utm_src=pdf-body
https://www.caymanchem.com/product/10012431/pd-184161
https://www.caymanchem.com/product/10012431/pd-184161
https://www.selleckchem.com/products/pd184161.html
https://dcchemicals.com/product_show-DC11959.html?datasheet=datasheet
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key physicochemical properties of PD184161 are presented in Table 1.

Property Value Reference

CAS Number 212631-67-9 [1][3][4]

Molecular Weight 557.56 g/mol [3][4]

Appearance Crystalline solid [1]

Purity ≥98% [1]

SMILES String

O=C(NOCC1CC1)C2=CC(Br)=

C(F)C(F)=C2NC(C(Cl)=C3)=C

C=C3I

[5]

InChI Key
VJNZMSLGVUSPCF-

UHFFFAOYSA-N
[1]

Solubility and Storage
Proper handling and storage are critical for maintaining the integrity of PD184161.

Solvent Solubility Reference

DMSO 30 - 100 mg/mL [1][3]

DMF 30 mg/mL [1]

Ethanol 10 mg/mL [1]

Water Insoluble [3][6]

DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL [1]

Storage Conditions:

Solid Powder: Store at -20°C for up to 3 years.[3]

In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1

month. Avoid repeated freeze-thaw cycles.[3][4][5]
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Mechanism of Action
PD184161 is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1/2

enzymes. This binding prevents the phosphorylation and subsequent activation of the

downstream kinases, ERK1 and ERK2 (also known as p44/42 MAPK).

The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces signals from

extracellular stimuli to the nucleus, regulating gene expression. The core of this pathway

involves a three-tiered kinase cascade: RAF → MEK → ERK. PD184161 acts by specifically

interrupting the MEK → ERK step.
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Figure 1: Mechanism of Action of PD184161 in the MAPK/ERK Pathway
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Figure 1: Mechanism of Action of PD184161 in the MAPK/ERK Pathway.
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Biological Activity
PD184161 potently inhibits MEK1/2 activity, leading to a variety of downstream cellular effects.

It is noted to be more effective than earlier generation MEK inhibitors like U0126 and

PD098059.[1][7][8]

Parameter Value Cell/Assay Context Reference

MEK Activity IC₅₀ 10 - 100 nM
Cell-free and cell-

based assays
[3][5][7][8]

Effective

Concentration
≥ 1.0 µM

Inhibition of cell

proliferation and

induction of apoptosis

in human

hepatocellular

carcinoma (HCC) cells

[7][8]

ERK1/2

Phosphorylation

Inhibition observed at

0.1 - 1.0 µM
In vitro cell models [5]

Experimental Protocols
The following sections detail generalized protocols for evaluating the efficacy of PD184161.

These should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Viability Assay
This protocol determines the effect of PD184161 on cell proliferation.

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Compound Preparation: Prepare a 10 mM stock solution of PD184161 in DMSO. Create a

serial dilution series (e.g., 0.1 nM to 20 µM) in appropriate cell culture medium.

Treatment: Remove the existing medium from the cells and add 100 µL of the medium

containing the various concentrations of PD184161. Include a DMSO-only vehicle control.
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to

each well according to the manufacturer’s instructions.

Data Acquisition: Measure luminescence or absorbance using a plate reader.

Analysis: Normalize the data to the vehicle control and plot the results as percent viability

versus log[concentration]. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot for ERK Phosphorylation
This protocol assesses the direct impact of PD184161 on its target pathway.

Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them

with PD184161 (e.g., 0.1 µM and 1.0 µM) for 1 hour.[5] Include a vehicle control.

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and

separate the proteins by electrophoresis.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-

ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin

or GAPDH) should also be used.

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an

enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and express p-ERK levels relative to total ERK and the

loading control.

Figure 2: Experimental Workflow for Assessing MEK Inhibition.
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Figure 2: Experimental Workflow for Assessing MEK Inhibition.

In Vivo Studies
PD184161 is orally active and has been evaluated in animal models, particularly in human

tumor xenografts.

Antitumor Efficacy in Xenograft Models
In studies involving human liver cancer xenografts, oral administration of PD184161
demonstrated significant effects.

Pharmacodynamics: A single oral dose was shown to significantly reduce the levels of

phosphorylated ERK in tumor xenografts within a 3 to 12-hour window.[7][8]

Efficacy: Daily dosing with PD184161 significantly suppressed initial tumor engraftment and

growth.[7][8] However, long-term daily treatment resulted in the development of signaling

resistance, where p-ERK levels were no longer suppressed, and established tumors were

not significantly affected.[7][8][9]

These findings highlight both the potential and the challenges of MEK inhibition, pointing to the

need for investigating mechanisms of resistance and potential combination therapies.

Conclusion
PD184161 is a well-characterized and potent MEK1/2 inhibitor that serves as an invaluable tool

for studying the MAPK/ERK signaling pathway. Its specific mechanism of action, oral

bioavailability, and demonstrated antitumor effects in vitro and in vivo underscore the

therapeutic potential of targeting the MEK kinases. However, the observed development of

resistance in long-term studies indicates that clinical applications may require intermittent

dosing strategies or combination with other targeted agents to achieve durable responses. This

guide provides the foundational chemical and biological data necessary for researchers to

effectively utilize PD184161 in their investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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